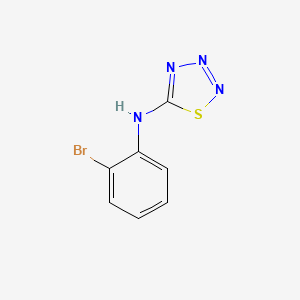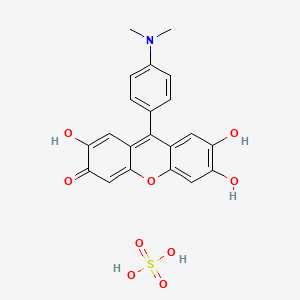
2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine, commonly known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNP is a highly reactive compound that has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Comparative Kinetic Studies in Colloidal Aggregates
A study by García‐Río et al. (2003) explored the kinetics of nitroso group transfer in colloidal aggregates like micelles and vesicles, utilizing secondary amines such as morpholine (García‐Río, Hervés, Mejuto, Pérez‐Juste, & Rodríguez-Dafonte, 2003). This research provides insight into the reactivity of morpholine derivatives within different colloidal systems, offering a foundational understanding of how such compounds might behave in complex chemical environments.
Molecular and Supramolecular Structures
The work of Quesada et al. (2004) on symmetrically 4,6-disubstituted 2-aminopyrimidines, including those with a 5-nitroso substituent, highlights the importance of molecular and supramolecular structures in determining the properties of these compounds. The study reveals the extensive charge-assisted hydrogen bonding characteristic of nitroso compounds and their potential applications in designing materials with specific interaction capabilities (Quesada, Marchal, Melguizo, Low, & Glidewell, 2004).
Nucleophilic Aromatic Substitution
Research by D’Anna et al. (2006) on the nucleophilic aromatic substitution of nitrothiophenes with amines, including morpholine, in room-temperature ionic liquids presents an innovative approach to chemical synthesis. This study indicates the potential of using morpholine derivatives in the synthesis of complex organic molecules, highlighting the versatility and reactivity of these compounds (D’Anna, Frenna, Noto, Pace, & Spinelli, 2006).
Photophysical Properties and Material Development
Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including morpholine. This research demonstrates the application of such compounds in developing new materials with specific optical properties, useful in various technological and scientific fields (Palion-Gazda, Machura, Klemens, Szłapa-Kula, Krompiec, Siwy, Janeczek, Schab-Balcerzak, Grzelak, & Maćkowski, 2019).
Donor Radical Synthesis
Sakurai, Izuoka, and Sugawara (2000) synthesized amine-based donor radicals, including morpholinonitronyl nitroxides, examining their donor abilities through cyclic voltammetry. The study offers insights into the electrochemical properties of morpholine derivatives and their potential applications in creating new radical-based materials or molecules (Sakurai, Izuoka, & Sugawara, 2000).
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-6-morpholin-4-yl-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4/c1-9-7-19(8-10(2)24-9)14-16-12(15)11(20(21)22)13(17-14)18-3-5-23-6-4-18/h9-10H,3-8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFPGGBMTFDYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)N3CCOCC3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-6-(morpholin-4-yl)-5-nitropyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)
![(3-Chloro-5-fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2812587.png)



![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812592.png)


![Ethyl spiro[2.5]octane-6-carboxylate](/img/structure/B2812599.png)

![tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2812603.png)
![(1R,5S)-3-(methylsulfonyl)-8-(naphthalen-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2812604.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2812605.png)
![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)